Tris(trimethylsilyl) phosphite

Übersicht

Beschreibung

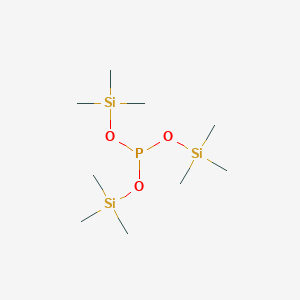

Tris(trimethylsilyl) phosphite is an organophosphorus compound with the molecular formula C9H27O3PSi3. It is a colorless liquid that is sensitive to air and moisture. This compound is primarily used as a reagent in organic synthesis and as an additive in various industrial applications .

Wirkmechanismus

Target of Action

Tris(trimethylsilyl) phosphite (TMSPi) is primarily used as an electrolyte additive in high-voltage lithium-ion batteries . Its primary targets are the components of these batteries, particularly the cathode electrolyte interphase (CEI) .

Mode of Action

TMSPi interacts with its targets by forming a compact CEI through oxidative decomposition . This interaction enhances both the discharge capacity and the cycling stability of the cells . Tmspi also reacts with lipf6 at room temperature, which can lead to its consumption over time .

Biochemical Pathways

The primary biochemical pathway affected by TMSPi is the formation of the CEI in lithium-ion batteries . The compound contributes to the formation of a compact CEI, which enhances the performance of the battery . The spontaneous reaction of tmspi with lipf6 can lead to the deterioration of the lithium-ion cells’ cycling stability .

Pharmacokinetics

While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of TMSPi, we can consider its behavior in the battery system. TMSPi is readily oxidized, more so than an electrolyte solvent, and is more difficult to reduce . Its reactivity with HF is also high .

Result of Action

The primary result of TMSPi’s action is the enhancement of the electrochemical performance of high-voltage lithium-ion batteries . This is achieved through the formation of a compact CEI, which improves the discharge capacity and cycling stability of the cells . The spontaneous reaction of tmspi with lipf6 can lead to its consumption and a decrease in the cycling stability of the lithium-ion cells .

Action Environment

The action of TMSPi is influenced by environmental factors such as temperature and the presence of other compounds. For instance, TMSPi reacts with LiPF6 at room temperature . Additionally, TMSPi is sensitive to air and moisture, reacting rapidly with these elements . Therefore, it is typically handled using air-free techniques .

Biochemische Analyse

Biochemical Properties

Tris(trimethylsilyl) phosphite plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of bis(trimethylsilyl)phosphonate esters by the Arbuzov reaction with halogen-containing compounds .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It forms a protective surface film at the electrode/electrolyte interfaces, which improves the electrochemical performance of the cells .

Temporal Effects in Laboratory Settings

Over time, this compound shows changes in its effects in laboratory settings. It has been observed that it contributes to the stability of lithium-ion batteries .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tris(trimethylsilyl) phosphite can be synthesized through the reaction of trimethylsilyl chloride with phosphorus trichloride in the presence of a base such as triethylamine. The reaction typically proceeds as follows: [ \text{PCl}_3 + 3 \text{(CH}_3\text{)_3SiCl} \rightarrow \text{P(O[Si(CH}_3\text{)_3])}_3 + 3 \text{HCl} ]

Another method involves the reaction of trimethylsilyl chloride with white phosphorus and sodium-potassium alloy .

Industrial Production Methods: In industrial settings, this compound is produced by reacting an alkali metal silicon alkoxide with phosphorus halide in an alkane or ether solvent. The reaction mixture is vigorously stirred, and the resulting inorganic salt is filtered out. The solution is then subjected to reduced pressure distillation to obtain the final product with high purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form tris(trimethylsilyl) phosphate.

Substitution: It reacts with alkyl halides to form alkylphosphonic acids and phenacyl enol-phosphate under mild conditions.

Hydrolysis: The compound hydrolyzes rapidly in the presence of moisture to form phosphorous acid and trimethylsilanol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and peroxides.

Substitution: Alkyl halides such as alkyl bromides and phenacyl bromide are used in the presence of this compound.

Hydrolysis: Water or protic solvents are used for hydrolysis reactions.

Major Products:

Oxidation: Tris(trimethylsilyl) phosphate.

Substitution: Alkylphosphonic acids and phenacyl enol-phosphate.

Hydrolysis: Phosphorous acid and trimethylsilanol.

Wissenschaftliche Forschungsanwendungen

Tris(trimethylsilyl) phosphite has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

- Tris(trimethylsilyl) phosphate

- Tris(trimethylsilyl) borate

- Tris(trimethylsilyl) phosphine

Comparison:

- Tris(trimethylsilyl) phosphate: Similar in structure but differs in its oxidation state and reactivity. It is used as a precursor in the synthesis of bis(trimethylsilyl)phosphonate esters .

- Tris(trimethylsilyl) borate: Used in different applications such as boron doping in semiconductors.

- Tris(trimethylsilyl) phosphine: Used as a precursor for the synthesis of indium phosphide and indium gallium phosphide nanocrystals .

Tris(trimethylsilyl) phosphite stands out due to its unique reactivity with HF and its role in enhancing the performance of lithium-ion batteries .

Biologische Aktivität

Tris(trimethylsilyl) phosphite (TMSPi) is a silicon-containing compound that has garnered attention for its unique properties and applications, particularly in the field of electrochemistry and material science. This article delves into the biological activity of TMSPi, focusing on its effects in various applications, particularly as an additive in lithium-ion batteries.

TMSPi is classified as a trialkyl phosphite, specifically a tris(trimethylsilyl) ester of phosphoric acid. Its molecular formula is , and it features three trimethylsilyl groups attached to a phosphite backbone. This structure contributes to its unique reactivity and stability in various chemical environments.

1. Electrochemical Performance Enhancement

TMSPi has been extensively studied for its role as an additive in lithium-ion batteries, particularly with nickel manganese cobalt oxide (NMC811) electrodes. Research indicates that TMSPi significantly enhances the cycling performance and stability of these batteries by forming a protective layer on the electrode surface. This layer mitigates undesirable electrochemical reactions that can lead to capacity fading over time.

- Case Study Findings :

- In experiments where TMSPi was used as an additive, cells demonstrated about 80% capacity retention after 50 cycles compared to only 51.7% for cells without TMSPi .

- The electrochemical oxidation of TMSPi contributes to the formation of a stable passivation layer that protects against electrolyte decomposition .

The protective mechanism involves several key processes:

- Formation of Surface Layers : TMSPi undergoes decomposition during the initial charge cycles, leading to the formation of siloxane networks that enhance interfacial stability .

- HF Scavenging : The presence of silicon in TMSPi allows it to bind with hydrofluoric acid (HF) species within the electrolyte, reducing their corrosive effects on electrode materials .

- Spectroscopic Evidence : Fourier-transform infrared spectroscopy (FT-IR) analyses have shown distinct signals corresponding to the molecular structure of TMSPi, indicating its successful incorporation into the surface layer formed during cycling .

Biological Activity and Toxicity

While TMSPi is primarily studied for its electrochemical applications, understanding its biological activity is crucial for safety assessments:

- Toxicity Profile : According to safety data, TMSPi is classified as an irritant to skin and eyes. Precautionary measures include using personal protective equipment when handling this compound .

- Biological Interactions : Limited studies have explored the direct biological interactions of TMSPi; however, its silicon content suggests potential biocompatibility in certain contexts, particularly in biomedical applications where silicon-based materials are utilized.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₇O₃PSi₃ |

| Boiling Point | 78-81 °C at 8 mmHg |

| Density | 0.893 g/mL at 25 °C |

| Flash Point | 113 °C |

| Skin Irritation | Yes |

| Eye Irritation | Yes |

Eigenschaften

IUPAC Name |

tris(trimethylsilyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H27O3PSi3/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZOBROUFBEGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OP(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H27O3PSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170820 | |

| Record name | Silanol, trimethyl-, phosphite (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1795-31-9 | |

| Record name | Silanol, 1,1,1-trimethyl-, 1,1′,1′′-phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanol, trimethyl-, phosphite (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanol, trimethyl-, phosphite (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tris(trimethylsilyl) phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tris(trimethylsilyl) phosphite interact with carbonyl compounds?

A1: this compound readily reacts with aldehydes, ketones, and α,β-unsaturated aldehydes at room temperature to form 1,2-adducts. [] This reaction proceeds through a nucleophilic addition mechanism, where the phosphorus atom in TMSPi attacks the electrophilic carbonyl carbon.

Q2: What is the significance of the reaction between this compound and carbonyl compounds?

A2: This reaction provides a convenient route to synthesize silylated phosphonates, which can be easily hydrolyzed to the corresponding phosphonic acids. [] Phosphonic acids and their derivatives are valuable compounds with applications in various fields, including medicinal chemistry and materials science.

Q3: How does this compound contribute to improved performance in lithium-ion batteries?

A3: TMSPi acts as an electrolyte additive, forming a protective layer on both the anode and cathode surfaces. [] This layer, often referred to as the solid electrolyte interphase (SEI), enhances interfacial stability, reduces parasitic reactions, and improves the overall performance and lifespan of the battery. [, ]

Q4: How does this compound affect the electrochemical properties of lithium-ion batteries at elevated temperatures?

A4: Studies have shown that TMSPi can effectively stabilize the SEI of graphite anodes at elevated temperatures, like 60°C. [] This stabilization leads to improved cycle stability and reduced resistance at the electrode/electrolyte interface, even at higher temperatures.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C9H27O3PSi3, and its molecular weight is 298.60 g/mol. []

Q6: What spectroscopic data is available for characterizing this compound?

A6: While specific spectroscopic data is not extensively detailed in the provided abstracts, techniques like NMR spectroscopy (1H, 13C, and 31P NMR) and IR spectroscopy are commonly used to characterize this compound. [, ] These techniques provide information about the compound's structure, bonding, and functional groups.

Q7: How does the presence of this compound impact the performance of lithium-ion batteries with high-voltage cathodes?

A7: Research suggests that TMSPi can significantly enhance the electrochemical performance of LiNi0.5Mn1.5O4/MCMB (graphitic mesocarbon microbeads) batteries, operating at high voltages (5 V-class). [] The additive contributes to improved capacity retention, rate capability, and cycling stability, even at elevated temperatures.

Q8: Can this compound be used in electrolytes containing LiPF6?

A8: While initially beneficial, TMSPi can react with LiPF6 over time, even at room temperature. [] This reaction consumes TMSPi and alters the composition of the protective film on the cathode, potentially diminishing its long-term effectiveness as an additive in LiPF6-containing electrolytes.

Q9: Have computational methods been used to study the behavior of this compound in lithium-ion batteries?

A11: Yes, computational methods, such as Density Functional Theory (DFT), have been used to investigate the interactions of TMSPi and its decomposition products within the battery electrolyte. [] These simulations provide insights into the mechanisms of SEI formation and the role of TMSPi in improving battery performance.

Q10: How does modifying the structure of this compound affect its activity as an electrolyte additive?

A12: Replacing the trimethylsilyl groups in TMSPi with ethyl groups, as in triethyl phosphite (TEPi), can significantly alter its behavior as an electrolyte additive. [] TEPi does not form a protective film on the positive electrode, leading to inferior electrochemical performance compared to TMSPi. This highlights the importance of the trimethylsilyl groups for the desired activity.

Q11: How does the stability of this compound affect its practical application as an electrolyte additive?

A13: The reactivity of TMSPi with LiPF6, a common lithium salt used in electrolytes, raises concerns about its long-term stability. [] This reaction can lead to the depletion of TMSPi and the formation of byproducts, potentially impacting the overall performance of the battery over extended cycling.

Q12: Are there any strategies to improve the stability of this compound in battery electrolytes?

A12: Research suggests that using alternative lithium salts or exploring electrolyte formulations with reduced LiPF6 concentration could be potential strategies to mitigate the reactivity of TMSPi and enhance its long-term stability.

Q13: Are there any specific safety concerns or regulations regarding the handling and use of this compound?

A15: TMSPi is extremely hygroscopic and should be handled with care in a well-ventilated area. [] It is crucial to consult the material safety data sheet (MSDS) for specific handling, storage, and disposal guidelines to ensure compliance with safety regulations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.